molecular formula C20H19ClN2O3S B11514148 Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate

Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate

Cat. No.: B11514148
M. Wt: 402.9 g/mol
InChI Key: SKAPESQAESKZGL-UHFFFAOYSA-N
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Description

Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate is a complex organic compound that features a unique structure combining a thienyl group, a dibenzo diazepine core, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the dibenzo diazepine core through a cyclization reaction. This is followed by the introduction of the thienyl group via a substitution reaction. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to accelerate the reaction rates. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and diazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-(5-chloro-2-thienyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate is unique due to its combination of a thienyl group and a dibenzo diazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

methyl 6-(5-chlorothiophen-2-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C20H19ClN2O3S/c1-10-9-13-17(19(24)16(10)20(25)26-2)18(14-7-8-15(21)27-14)23-12-6-4-3-5-11(12)22-13/h3-8,10,16,18,22-23H,9H2,1-2H3

InChI Key

SKAPESQAESKZGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(S4)Cl)C(=O)C1C(=O)OC

Origin of Product

United States

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